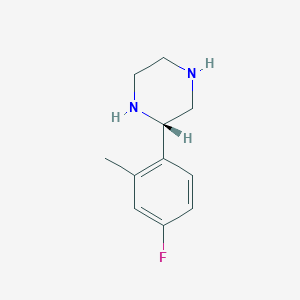

(S)-2-(4-Fluoro-2-methylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-fluoro-2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYANWVNTGDQHGY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609025 | |

| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780744-28-7 | |

| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain the chiral piperazine derivative, (S)-2-(4-fluoro-2-methylphenyl)piperazine. This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of potent neurokinin 1 (NK1) receptor antagonists. This document will detail two primary synthetic strategies: the synthesis of the racemic compound followed by chiral resolution, and an asymmetric synthesis from a chiral epoxide precursor. Each section will provide in-depth procedural details, mechanistic insights, and critical parameters for successful execution. Furthermore, this guide includes protocols for the analytical characterization and quality control of the final product, as well as essential safety considerations.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, present in a multitude of clinically approved pharmaceuticals. The introduction of stereocenters into the piperazine ring allows for a more precise three-dimensional arrangement of pharmacophoric groups, often leading to enhanced potency and selectivity for biological targets. This compound has emerged as a crucial intermediate, particularly in the development of NK1 receptor antagonists for the treatment of depression and other central nervous system disorders. The ability to produce this compound in high enantiomeric purity is therefore of significant interest to the pharmaceutical industry.

This guide is intended to serve as a practical resource for researchers and process chemists, offering a detailed exploration of viable synthetic routes.

Synthetic Strategies

Two robust and scalable synthetic routes to this compound will be discussed in detail:

-

Route 1: Synthesis of Racemic 2-(4-Fluoro-2-methylphenyl)piperazine and Subsequent Chiral Resolution. This classical approach involves the straightforward synthesis of the racemic piperazine followed by separation of the enantiomers using a chiral resolving agent.

-

Route 2: Asymmetric Synthesis from a Chiral Epoxide. This method introduces the desired stereochemistry early in the synthetic sequence, potentially offering a more convergent and efficient pathway to the target molecule.

Route 1: Racemic Synthesis and Chiral Resolution

This route is a reliable and well-established method for obtaining the desired (S)-enantiomer. It is divided into two main stages: the synthesis of the racemic piperazine and the separation of the enantiomers.

Part 1: Synthesis of Racemic 2-(4-Fluoro-2-methylphenyl)piperazine

The synthesis of the racemic piperazine can be efficiently achieved through a reductive amination reaction between 2-(4-fluoro-2-methylphenyl)acetaldehyde and ethylenediamine, followed by in-situ reduction of the resulting dihydropyrazine intermediate.

Caption: Workflow for the synthesis of racemic 2-(4-fluoro-2-methylphenyl)piperazine.

Step 1: Preparation of 2-(4-Fluoro-2-methylphenyl)acetaldehyde

This protocol is a general guideline; specific conditions may need to be optimized.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of 2-bromo-5-fluorotoluene (1.0 eq) to initiate the reaction. Once the reaction begins, add the remaining 2-bromo-5-fluorotoluene dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C. Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in THF. The reaction is exothermic and should be carefully controlled. After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Work-up and Isolation: Quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-fluoro-2-methylphenyl)ethanol.

-

Oxidation: To a solution of the crude alcohol in dichloromethane (DCM) at -78 °C, add Dess-Martin periodinane (1.5 eq) portion-wise. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(4-fluoro-2-methylphenyl)acetaldehyde is used in the next step without further purification.

Step 2: Reductive Amination and Cyclization

-

To a stirred solution of the crude 2-(4-fluoro-2-methylphenyl)acetaldehyde (1.0 eq) in ethanol, add ethylenediamine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature to form the dihydropyrazine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (2.5 eq) portion-wise. The addition is exothermic and should be controlled.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (4 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 2-(4-fluoro-2-methylphenyl)piperazine. The crude product can be purified by column chromatography on silica gel.

Part 2: Chiral Resolution using (-)-O,O'-Dibenzoyl-L-tartaric Acid

Chiral resolution by diastereomeric salt formation is a widely used and effective method for separating enantiomers.[1] In this protocol, the racemic piperazine is reacted with an enantiomerically pure chiral acid, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA), to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2][3][4][5]

Caption: Workflow for the chiral resolution of racemic 2-(4-fluoro-2-methylphenyl)piperazine.

-

Diastereomeric Salt Formation: Dissolve the racemic 2-(4-fluoro-2-methylphenyl)piperazine (1.0 eq) in a minimal amount of a suitable solvent system (e.g., methanol/water or ethanol). In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent system, heating gently if necessary.

-

Crystallization: Add the DBTA solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent system. The mother liquor, containing the other diastereomer, can be processed separately to recover the (R)-enantiomer if desired.

-

Liberation of the Free Base: Suspend the collected diastereomeric salt in water and add a 2M aqueous solution of sodium hydroxide until the pH is >12.

-

Extraction and Isolation: Extract the aqueous solution with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Route 2: Asymmetric Synthesis from a Chiral Epoxide

This approach offers a more direct route to the enantiomerically pure product by introducing the stereocenter early in the synthesis. The key step is the ring-opening of a chiral epoxide with a suitable nitrogen nucleophile.

Workflow for Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of this compound.

This is a representative protocol and may require optimization.

Step 1 & 2: Synthesis and Resolution of 2-(4-Fluoro-2-methylphenyl)oxirane

The synthesis of the racemic epoxide can be achieved from 2-bromo-5-fluorotoluene as described in Route 1, but reacting the Grignard reagent with 2-chloroacetaldehyde followed by base-mediated cyclization. The resulting racemic epoxide is then subjected to hydrolytic kinetic resolution using a chiral catalyst such as Jacobsen's catalyst to obtain the desired (R)-epoxide in high enantiomeric excess. The corresponding (S)-diol is also formed and can be separated.

Step 3: Ring-Opening and Cyclization

-

Ring-Opening: To a solution of (R)-2-(4-fluoro-2-methylphenyl)oxirane (1.0 eq) in isopropanol, add N-benzylethylenediamine (1.2 eq). Heat the reaction mixture to reflux and stir for 12 hours.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude amino alcohol can be purified by column chromatography.

-

Cyclization: Dissolve the purified amino alcohol in dichloromethane and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with water and extract with dichloromethane. The organic layer is dried and concentrated. The crude product is then heated in a suitable solvent (e.g., toluene) to effect intramolecular cyclization.

-

Debenzylation: Dissolve the N-benzylpiperazine derivative in ethanol and add palladium on carbon (10 mol%). Hydrogenate the mixture at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

-

Isolation: Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain this compound.

Analytical Characterization and Quality Control

The identity and purity of the final product should be confirmed by a combination of analytical techniques.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts, Coupling Constants, Integration | Aromatic protons in the range of 6.8-7.2 ppm. Piperazine ring protons between 2.5-4.0 ppm. Methyl group singlet around 2.3 ppm. |

| ¹³C NMR | Chemical Shifts | Aromatic carbons between 110-165 ppm. Piperazine carbons between 40-60 ppm. Methyl carbon around 15-20 ppm. |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ corresponding to the molecular weight of the product. |

| Chiral HPLC | Enantiomeric Excess (% ee) | A single major peak for the (S)-enantiomer with >99% ee. |

Chiral HPLC Method

A general method for the chiral separation of piperazine derivatives can be developed using a polysaccharide-based chiral stationary phase.[6]

-

Column: Chiralpak® IC or similar

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

Safety and Handling

-

2-Bromo-5-fluorotoluene: This is a combustible liquid that can cause skin and eye irritation, as well as respiratory irritation.[7][8][9][10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Borohydride: This is a flammable solid that reacts with water to produce flammable hydrogen gas.[4][12][13] It should be handled with care, away from sources of ignition, and quenched slowly and carefully.

-

(-)-O,O'-Dibenzoyl-L-tartaric Acid: This compound can cause serious eye irritation.[7][8][9][14][15] Appropriate eye protection should be worn when handling this reagent.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide has outlined two distinct and viable synthetic routes for the preparation of the valuable chiral intermediate, this compound. The choice of route will depend on factors such as the availability of starting materials, scalability requirements, and the desired level of enantiomeric purity. The racemic synthesis followed by chiral resolution is a robust and well-understood method, while the asymmetric synthesis from a chiral epoxide offers a more convergent approach. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers and drug development professionals can confidently produce this key building block for the advancement of novel therapeutics.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - L(-)-Dibenzoyl-L-tartaric acid monohydrate, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorotoluene. Retrieved from [Link]

- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5095.

- Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives.

-

ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]

- Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(1), 137-143.

-

Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]

-

LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

- NIH. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2774.

- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- NIH. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 23(21), 13359.

-

Chemspace. (n.d.). 2-(4-fluoro-2-methylphenyl)oxirane. Retrieved from [Link]

- Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

ResearchGate. (2018). Reaction of epoxides1 with ethylenediamine. Retrieved from [Link]

- Google Patents. (2012). 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.

-

PubChem. (n.d.). 2-(4-Methylphenyl)oxirane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

- Google Patents. (2019). Preparation method of 2-chloro-4'-fluoroacetophenone.

- Google Patents. (2001). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

GOV.UK. (2023). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dibenzoyl-L-tartaric acid - Safety Data Sheet [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. aksci.com [aksci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds, including a significant number of blockbuster drugs.[1][2] Analysis of FDA-approved pharmaceuticals reveals the piperazine moiety as one of the most common heterocyclic ring systems.[3] However, a deeper look into this landscape shows that the vast majority of these drugs feature substitutions only at the nitrogen atoms, leaving the vast, three-dimensional chemical space offered by carbon-substituted piperazines largely unexplored.[1]

As the pharmaceutical industry moves towards greater specificity and reduced off-target effects, the demand for enantiomerically pure compounds has become a regulatory and scientific necessity.[1][4] The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4] This principle is particularly relevant for complex scaffolds like 2-substituted piperazines.

This compound stands out as a high-value chiral building block. It is a key intermediate in the synthesis of potent and selective neurokinin 1 (NK1) receptor antagonists, most notably Vestipitant, a compound investigated for its therapeutic potential in treating depression, anxiety, and emesis.[5] The precise stereochemical configuration of the C2 position is paramount for achieving the desired biological activity.

This guide provides an in-depth exploration of robust and scalable methodologies for the enantioselective synthesis of this compound. We will move beyond simple procedural lists to dissect the underlying strategic decisions, mechanistic rationales, and practical considerations inherent to each major synthetic philosophy. The focus is on providing researchers and drug development professionals with a field-proven perspective on constructing this critical chiral intermediate.

Strategy 1: Chiral Pool Synthesis - Leveraging Nature's Stereochemical Fidelity

The chiral pool approach is a foundational strategy in asymmetric synthesis. It leverages readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids, to introduce the desired stereocenter.[6][7][8] This method is often characterized by multi-step, yet reliable and scalable, reaction sequences.

Rationale and Mechanistic Workflow

The core principle is to translate the stereochemistry of a natural α-amino acid into the target piperazine. A common pathway involves the conversion of the amino acid into a chiral 1,2-diamine, which then serves as the cornerstone for constructing the piperazine ring through cyclization.

The workflow below illustrates a generalized pathway starting from a chiral amino acid. The key is the preservation of the stereocenter throughout the transformation sequence.

Caption: Generalized workflow for chiral pool synthesis of 2-substituted piperazines.

Exemplary Protocol: Synthesis via an (S)-Amino Alcohol Precursor

This protocol outlines a practical sequence for synthesizing the target molecule, adapted from established methods for creating chiral 2-substituted piperazines.[6]

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-N-(2-hydroxyethyl)propanamide

-

To a solution of Boc-(S)-Alanine (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv.).

-

Stir the mixture for 30 minutes.

-

Add ethanolamine (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

-

Filter the resulting dicyclohexylurea (DCU) precipitate and wash with cold DCM.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (Silica, Ethyl Acetate/Hexanes gradient) to yield the desired amide.

Step 2: Reduction to (S)-tert-butyl (1-(2-hydroxyethylamino)propan-2-yl)carbamate

-

Prepare a solution of the amide from Step 1 (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LAH, 3.0 equiv.) in anhydrous THF at 0 °C.

-

After the addition is complete, heat the mixture to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to yield the crude chiral amino alcohol, which can often be used without further purification.

Step 3: Cyclization and Arylation (Conceptual Pathway) Causality Note: Direct arylation at this stage is complex. A more robust industrial approach involves preparing the aryl-amino alcohol precursor first. A more direct, though challenging, precursor would be (S)-2-amino-1-(4-fluoro-2-methylphenyl)ethanol. The synthesis would then proceed via aziridinium ion formation or a double alkylation sequence. A more common industrial route involves building the piperazinone first.

Data Summary & Field Insights

| Metric | Chiral Pool Synthesis |

| Starting Material | Readily available, inexpensive chiral amino acids |

| Stereocontrol | Excellent (>99% e.e.), derived from starting material |

| Scalability | Generally high, robust reactions |

| Key Reagents | Standard protecting groups (Boc), coupling agents (DCC), reducing agents (LAH) |

| Overall Yield | Moderate, due to the number of steps |

Expertise & Trustworthiness: The primary advantage of this strategy is its reliability. The stereocenter is set from the beginning, minimizing the risk of enantiomeric contamination. However, the multi-step nature can lead to lower overall yields and increased manufacturing costs. The choice of orthogonal protecting groups on the two nitrogen atoms is critical for subsequent functionalization, a key consideration in complex drug synthesis.[6]

Strategy 2: Catalytic Asymmetric Synthesis - The Modern Approach to Efficiency

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. These methods construct the chiral center using a small amount of a chiral catalyst, offering the potential for shorter, more efficient, and highly scalable routes. Key strategies include the asymmetric hydrogenation of prochiral precursors like pyrazines or pyrazinones.[9][10]

Rationale and Mechanistic Workflow

This strategy hinges on the asymmetric reduction of a C=N or C=C bond within a prochiral heterocyclic precursor. A chiral metal complex, typically featuring iridium, rhodium, or ruthenium, coordinates to the substrate and delivers hydrogen from one specific face, thereby establishing the stereocenter with high enantioselectivity.

Caption: Catalytic cycle for asymmetric hydrogenation of a prochiral pyrazine.

Exemplary Protocol: Asymmetric Hydrogenation of a Pyrazine Precursor

This protocol is based on established iridium-catalyzed hydrogenations of substituted pyrazines.[10]

Step 1: Synthesis of 2-(4-Fluoro-2-methylphenyl)pyrazine

-

In a flame-dried flask under an inert atmosphere (Argon), combine 2-chloropyrazine (1.0 equiv.), (4-fluoro-2-methylphenyl)boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and sodium carbonate (2.0 equiv.) in a 3:1 mixture of toluene and water.

-

Degas the mixture and heat to 90 °C for 12 hours.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the target pyrazine.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

In an autoclave, charge the 2-(4-Fluoro-2-methylphenyl)pyrazine (1.0 equiv.), [Ir(COD)Cl]₂ (0.5 mol%), and a suitable chiral phosphine ligand (e.g., (S)-SEGPHOS, 1.1 mol%) under an inert atmosphere.

-

Add a degassed solvent such as methanol or dichloromethane.

-

Pressurize the autoclave with hydrogen gas (50-100 atm).

-

Heat the reaction to 50-80 °C and stir for 24-48 hours.

-

Carefully vent the autoclave, concentrate the reaction mixture, and purify the product by chromatography to obtain the enantiomerically enriched piperazine. Enantiomeric excess (e.e.) is determined by chiral HPLC.

Data Summary & Field Insights

| Metric | Catalytic Asymmetric Synthesis |

| Starting Material | Prochiral pyrazines or pyrazinones |

| Stereocontrol | Good to Excellent (85-99% e.e.), dependent on catalyst/ligand |

| Scalability | Excellent; low catalyst loading is advantageous |

| Key Reagents | Precious metal catalysts (Ir, Rh, Ru), chiral phosphine ligands |

| Overall Yield | High, typically 2-3 steps |

Expertise & Trustworthiness: The power of this method lies in its efficiency. A complex chiral molecule is created in a single stereocenter-forming step. However, success is highly dependent on catalyst and ligand selection, which often requires extensive screening. Catalysts can be expensive and sensitive to air and moisture, posing challenges for process scale-up. The development of robust catalysts that tolerate a wide range of functional groups is a key area of ongoing research.[11]

Strategy 3: Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule—the auxiliary—to the substrate.[12] The auxiliary sterically directs subsequent reactions to occur from a specific face, thereby controlling the formation of the new stereocenter. After the desired transformation, the auxiliary is cleaved and can often be recovered.

Rationale and Mechanistic Workflow

For piperazine synthesis, a chiral auxiliary can be incorporated into the ring or attached to a side chain. For example, a chiral amine can be used as a building block, and its stereocenter directs the formation of the second stereocenter during ring formation or subsequent alkylation. Evans oxazolidinones are classic examples of powerful chiral auxiliaries.[12]

Caption: General principle of a chiral auxiliary-controlled reaction.

Conceptual Protocol: Diastereoselective Alkylation

This conceptual protocol illustrates the logic using an Evans-type auxiliary approach for creating a related chiral fragment.

-

Acylation: Acylate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide to form the N-acyl oxazolidinone.

-

Enolate Formation: Treat the adduct with a strong base like lithium diisopropylamide (LDA) at -78 °C to form a stereodefined Z-enolate, which is chelated by the lithium ion.

-

Diastereoselective Alkylation: Introduce an electrophile (e.g., 4-fluoro-2-methylbenzyl bromide). The bulky group on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite face, leading to high diastereoselectivity.

-

Auxiliary Cleavage: Cleave the auxiliary under mild conditions (e.g., with lithium hydroperoxide) to release the chiral carboxylic acid, which can then be converted to the target piperazine through further synthetic steps.

Data Summary & Field Insights

| Metric | Chiral Auxiliary-Mediated Synthesis |

| Starting Material | Prochiral substrates and a stoichiometric amount of the auxiliary |

| Stereocontrol | Excellent (>98% d.e. is common), predictable based on auxiliary |

| Scalability | Good, but requires stoichiometric use and recovery of the auxiliary |

| Key Reagents | Chiral auxiliaries (e.g., Evans oxazolidinones), strong bases (LDA) |

| Overall Yield | Moderate to good, additional steps for attachment/removal |

Expertise & Trustworthiness: Chiral auxiliary methods are highly reliable and predictable, making them a workhorse in both academic and industrial settings. The main drawback is the need to use a stoichiometric amount of the often-expensive auxiliary and the addition of two steps to the sequence (attachment and removal). Efficient recovery and recycling of the auxiliary are crucial for the economic viability of this approach on a large scale.[12]

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a solvable yet challenging task that sits at the intersection of process chemistry and medicinal chemistry. We have explored three distinct and powerful strategies:

-

Chiral Pool Synthesis: A reliable, albeit lengthy, route that offers unparalleled security in stereocontrol.

-

Catalytic Asymmetric Synthesis: An elegant, efficient, and highly scalable approach that represents the cutting edge of synthetic methodology.

-

Chiral Auxiliary-Mediated Synthesis: A robust and predictable method that provides excellent stereocontrol at the cost of atom economy.

The optimal strategy for any given application will depend on a careful balance of factors including cost of goods, scalability, development timeline, and the availability of specialized equipment and reagents. As drug development continues to demand more complex and stereochemically defined molecules, the continued innovation in asymmetric catalysis and the clever use of chiral building blocks will be paramount in delivering the next generation of therapeutics.

References

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Dalian University of Technology.

- Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).

- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH.

- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry - ACS Publications.

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH.

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters - ACS Publications.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

- Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate.

- Asymmetric synthesis of 2-arylpiperazines. PubMed.

- Chiral Auxiliaries. Sigma-Aldrich.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI.

- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH.

- Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 8. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 手性助剂 [sigmaaldrich.com]

An In-depth Technical Guide to (S)-2-(4-Fluoro-2-methylphenyl)piperazine: A Key Intermediate in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (S)-2-(4-Fluoro-2-methylphenyl)piperazine. This chiral piperazine derivative is a critical building block in the synthesis of advanced pharmaceutical agents, most notably Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] Understanding the nuances of its chemistry is paramount for researchers engaged in the development of novel therapeutics targeting the central nervous system and other biological pathways.

Molecular Identity and Physicochemical Properties

This compound is a chiral secondary amine featuring a piperazine ring substituted at the C2 position with a 4-fluoro-2-methylphenyl group. The stereochemistry at the C2 position is crucial for its application in stereospecific drug synthesis.

Structural and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 746596-00-9 (dihydrochloride salt) | |

| Molecular Formula | C₁₁H₁₅FN₂ (Free Base) | |

| Molecular Weight | 194.25 g/mol (Free Base) | N/A |

| Molecular Formula | C₁₁H₁₇Cl₂FN₂ (Dihydrochloride Salt) | |

| Molecular Weight | 267.18 g/mol (Dihydrochloride Salt) |

Note: The CAS number is for the dihydrochloride salt, which is a common form for handling and storage of piperazine derivatives.

Predicted Physicochemical Data

| Property | Predicted Value |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 28.2 Ų |

These properties are computationally derived for the parent structure 2-(4-fluoro-2-methylphenyl)piperazine and serve as an estimation.

Significance in Medicinal Chemistry: The Gateway to Vestipitant

The primary significance of this compound lies in its role as a key chiral intermediate in the synthesis of Vestipitant.[1] Vestipitant is a highly potent and selective antagonist of the NK1 receptor, which has been investigated for the treatment of depression, anxiety, and other neurological disorders. The specific (S)-configuration of the piperazine moiety is essential for the high affinity and pharmacological activity of the final drug molecule. This underscores the critical need for robust and stereocontrolled synthetic methods to access this building block.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure 2-substituted piperazines is a well-explored area in organic chemistry, driven by the prevalence of this motif in bioactive molecules.[2] Several strategies can be employed to produce this compound with high optical purity.

Synthesis from Chiral Amino Acids

A reliable and frequently employed method for constructing chiral 2-substituted piperazines is to start from a readily available chiral α-amino acid.[3][4] This strategy leverages the inherent chirality of the starting material to establish the stereocenter in the final product.

Conceptual Workflow:

Figure 1: Synthesis from Chiral Amino Acids.

Detailed Protocol (Exemplary):

-

Peptide Coupling: Couple an N-protected chiral amino acid (e.g., N-Boc-L-alanine as a surrogate for the aryl-substituted glycine equivalent) with an N-protected glycine ester (e.g., ethyl N-benzylglycinate) using standard peptide coupling reagents like DCC or HATU.[4] The choice of protecting groups is critical to allow for selective removal in subsequent steps.

-

Deprotection and Cyclization: Selectively deprotect the amine and carboxylic acid functionalities necessary for intramolecular cyclization. For instance, removal of the Boc group under acidic conditions, followed by saponification of the ester, provides the linear dipeptide precursor. Heating this precursor promotes intramolecular amide bond formation to yield the chiral diketopiperazine.[4]

-

Reduction: The resulting diketopiperazine is then reduced to the piperazine. A strong reducing agent such as lithium aluminum hydride (LAH) or borane (BH₃) is typically required to reduce both amide bonds.[4]

-

Aryl Group Introduction: The aryl moiety can be introduced at various stages. A more direct approach involves starting with a chiral 2-amino-2-(4-fluoro-2-methylphenyl)acetic acid derivative. Alternatively, a precursor piperazine can be functionalized via N-arylation, though controlling regioselectivity for C-arylation at a later stage is more complex. A more common industrial approach is to construct the ring with the aryl group already in place.

Synthesis via Asymmetric Hydrogenation or Reduction

Another powerful strategy involves the asymmetric reduction of a prochiral precursor, such as a pyrazine or a phenacyl bromide derivative.

Conceptual Workflow:

Figure 2: Asymmetric Hydrogenation Approach.

Protocol Considerations:

-

Precursor Synthesis: The synthesis begins with the preparation of the corresponding pyrazine, which can be achieved through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

-

Asymmetric Hydrogenation: The key step is the asymmetric hydrogenation of the pyrazine ring using a chiral transition metal catalyst (e.g., Iridium or Rhodium complexes with chiral phosphine ligands). This method can provide high enantioselectivity.[5]

-

Alternative Asymmetric Reduction: An alternative approach starts with a phenacyl bromide derivative (2-bromo-1-(4-fluoro-2-methylphenyl)ethan-1-one). A Corey-Bakshi-Shibata (CBS) reduction can establish the chiral alcohol, which is then converted through several steps, including an Sₙ2 reaction with azide and subsequent ring construction, to the final chiral piperazine.[5]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the methyl group singlet, and the diastereotopic protons of the piperazine ring.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight. The molecular ion peak [M+H]⁺ would be expected at m/z 195.12.

-

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., polysaccharide-based columns) is the definitive method for determining the enantiomeric excess (e.e.) of the synthesized material. A baseline separation of the (S) and (R) enantiomers is required for accurate quantification.

Handling, Storage, and Safety

As a chemical intermediate intended for research and development, this compound and its salts should be handled with appropriate care.

Safety and Hazard Information

Based on data for the dihydrochloride salt and related arylpiperazines, the following hazards should be considered[6][7]:

-

GHS Hazard Statements (Inferred):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

The dihydrochloride salt is classified as an irritant.[6]

-

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

The dihydrochloride salt is more stable and less prone to degradation than the free base.

Conclusion

This compound is a valuable chiral building block with direct applications in the synthesis of complex pharmaceutical agents. Its stereocontrolled synthesis is achievable through established methodologies in asymmetric synthesis, particularly those starting from chiral pool materials or employing asymmetric catalysis. A thorough understanding of its chemical properties, combined with rigorous analytical characterization and adherence to safety protocols, is essential for its successful application in drug discovery and development programs.

References

-

NPS Discovery. (2025, June 18). 4F-MBZP. The Center for Forensic Science Research & Education. [Link]

-

D'Souza, D. N., & D'Souza, D. M. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. [Link]

-

Wikipedia contributors. (n.d.). Mephedrone. Wikipedia. [Link]

-

PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]

-

PubChem. (n.d.). 2-(8-Fluoro-2-(4-(3-hydroxyphenyl)piperazin-1-YL)-3-(2-methoxy-5-(trifluoromethyl)phenyl). National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]

-

Wikipedia contributors. (n.d.). Gosogliptin. Wikipedia. [Link]

-

Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

-

Yokoshima, S., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. (n.d.). 1-(4-Chloro-2-fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Williams, T. M., et al. (n.d.). 2-Substituted Piperazines as Constrained Amino Acids. Application to the Synthesis of Potent, Non Carboxylic Acid Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 746596-00-9 Cas No. | 2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride | Matrix Scientific [matrixscientific.com]

- 7. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (S)-2-(4-Fluoro-2-methylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural elucidation and characterization of the chiral molecule (S)-2-(4-Fluoro-2-methylphenyl)piperazine. As a substituted phenylpiperazine, this compound represents a core scaffold of significant interest in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Rigorous spectroscopic analysis is paramount for confirming its chemical identity, stereochemistry, and purity, forming the foundation of any drug discovery and development program.

The methodologies and interpretation principles detailed herein adhere to the standards of Good Laboratory Practice (GLP) and are consistent with the validation requirements for analytical procedures outlined by the International Council for Harmonisation (ICH).[2][3][4] This ensures that the data generated is reliable, reproducible, and suitable for regulatory submissions.[5][6]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules.[7] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework and the chemical environment of each atom.

Experimental Protocol: NMR Analysis

A standardized protocol ensures data consistency and quality.[7]

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube.

-

Expert Insight: DMSO-d₆ is often preferred for piperazine derivatives as it helps to resolve the N-H proton signals, which might otherwise exchange too rapidly or be broadened in other solvents.

-

-

Add a small quantity of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the signals to singlets and enhance sensitivity. A greater number of scans is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, making this a rapid experiment.[8][9]

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the ¹H NMR signals to determine the relative ratios of protons.

Predicted NMR Data & Interpretation

Based on the known structure, the following spectral features are predicted. This predictive analysis is crucial for verifying the experimental outcome.

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (~6.8-7.2 ppm). The fluorine and methyl groups on the phenyl ring will influence their chemical shifts and create complex splitting patterns (multiplets).

-

Piperazine Protons (CH, CH₂): The protons on the piperazine ring will appear in the aliphatic region (~2.8-4.0 ppm). Due to the chiral center at the C2 position, the adjacent methylene protons are diastereotopic and will likely appear as distinct multiplets. The single proton at the chiral center (C2-H) will also be a multiplet.

-

Methyl Protons (CH₃): A singlet corresponding to the three protons of the methyl group will appear in the upfield region (~2.2-2.5 ppm).

-

Amine Protons (N-H): Two broad singlets are expected for the two N-H protons, which will be exchangeable upon addition of D₂O. Their chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[10][11] Other aromatic carbons will show smaller couplings (²JCF, ³JCF).[12][13]

-

Piperazine Carbons: Four distinct signals are expected for the carbons of the piperazine ring.

-

Methyl Carbon: A single signal in the upfield region (~15-20 ppm) is expected for the methyl carbon.

¹⁹F NMR Spectroscopy:

-

Fluorine Signal: A single signal is expected for the fluorine atom. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[9][14] The signal may appear as a multiplet due to coupling with nearby aromatic protons.

| Technique | Predicted Chemical Shifts (δ, ppm) | Key Features & Rationale |

| ¹H NMR | Ar-H: ~6.8-7.2Piperazine CH/CH₂: ~2.8-4.0Ar-CH₃: ~2.2-2.5N-H: Variable (broad) | Aromatic signals split by F and H-H coupling. Diastereotopic piperazine protons due to the chiral center. N-H signals are exchangeable with D₂O. |

| ¹³C NMR | Aromatic C: ~110-165Piperazine C: ~40-60Ar-CH₃: ~15-20 | The C-F bond results in a large ¹JCF coupling constant (~245 Hz). Other carbons show smaller C-F couplings.[11] |

| ¹⁹F NMR | ~ -110 to -120 | Highly sensitive nucleus with a wide chemical shift range, providing a clean spectral window.[8][15] |

Part 2: Infrared (IR) Spectroscopy

FT-IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[16]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a standard range (e.g., 4000-600 cm⁻¹).

-

Process the data by performing an ATR correction and baseline correction.

Predicted IR Data & Interpretation

The structure contains several key functional groups that will give rise to characteristic absorption bands.[17]

| Predicted Absorption (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3310 (medium, sharp) | N-H Stretch | Secondary Amine (Piperazine)[18][19] |

| 3100 - 3000 (medium) | C-H Stretch | Aromatic Ring |

| 2950 - 2850 (medium) | C-H Stretch | Aliphatic (Piperazine & Methyl) |

| 1600 - 1450 (medium) | C=C Stretch | Aromatic Ring[20] |

| 1250 - 1020 (medium) | C-N Stretch | Aliphatic Amine[19] |

| ~1200 (strong) | C-F Stretch | Aryl Fluoride |

Expert Insight: The presence of a sharp N-H stretching band around 3330 cm⁻¹ is a key indicator of the secondary amine moieties within the piperazine ring.[21] The absence of a broad O-H band (3200-3550 cm⁻¹) confirms the absence of significant water content.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like phenylpiperazines, which are readily protonated.[22] It is often coupled with liquid chromatography (LC-MS) for purity analysis.[23]

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.

-

Causality: Formic acid is added to facilitate the protonation of the basic nitrogen atoms in the piperazine ring, leading to the formation of the [M+H]⁺ ion in positive ion mode.

-

-

Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern serves as a structural fingerprint.[24][25]

Predicted MS Data & Interpretation

Molecular Formula: C₁₁H₁₅FN₂ Monoisotopic Mass: 194.1223 g/mol

| Ion | Predicted m/z | Analysis Type | Interpretation |

| [M+H]⁺ | 195.1296 | HRMS (Full Scan) | The protonated molecular ion. Its accurate mass confirms the elemental composition (C₁₁H₁₆FN₂⁺). |

| Fragment Ions | Varies | Tandem MS (MS/MS) | Cleavage of the C-N bond between the phenyl and piperazine rings and fragmentation of the piperazine ring itself are common pathways for phenylpiperazine derivatives.[24][26][27] |

Expert Insight: The fragmentation pattern obtained from MS/MS analysis is highly specific. A key expected fragmentation would be the loss of the fluoromethylphenyl group, providing evidence for the connectivity of the molecule. This data is critical for structural confirmation and for distinguishing between isomers.[28]

Conclusion

The synergistic application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. NMR spectroscopy elucidates the precise covalent structure and stereochemistry, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides structural information through fragmentation. Adherence to these robust analytical protocols is fundamental to ensuring the quality, safety, and efficacy of potential drug candidates in a regulated environment.[29][30]

References

- Fluorine-19 nuclear magnetic resonance spectroscopy - Grokipedia.

- Smyth, W. F. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Current Pharmaceutical Analysis, 2(3), 299-311.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

- Electrospray Ionization Mass Spectrometry.

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.

- Nmr spectroscopy of fluorine 19 | PPTX - Slideshare.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.

- Quality Guidelines - ICH.

- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PubMed.

- Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报.

- Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate.

- Synthesis and Spectroscopic Characterization of Some New Piperazine Phosphoramide Derivatives of 4-Hydroxycoumarin - Taylor & Francis.

- Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed.

- A beginner's guide to 19F NMR and its role in drug screening.

- Synthesis and characterization of some 2-quinonyl piperazine derivatives - Taylor & Francis Online.

- 19Flourine NMR - University of Ottawa.

- Electrospray Ionisation - Mass Spectrometry (ESI-MS) and Liquid Chromatography -Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals | Request PDF - ResearchGate.

- 16: Multinuclear - Chemistry LibreTexts.

- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications.

- Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. - ResearchGate.

- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds - ACD/Labs.

- Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory.

- What is the coupling constant for CF3 carbon in 13C-NMR? - ResearchGate.

- Carbon-fluorine spin coupling constants : r/chemistry - Reddit.

- FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed.

- IR Absorption Table.

- 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone.

- Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A | Request PDF - ResearchGate.

- Difference between Primary Secondary and Tertiary Amines Via FTIR.

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.

- IR: amines.

- What Exactly Are Raw Data? - Spectroscopy Online.

- Table of Characteristic IR Absorptions.

- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

- What is GLP (Good Laboratory Practice)? - Certara.

- Understanding Good Laboratory Practices (GLP): A Comprehensive Guide - JAF Consulting.

- 1-Phenylpiperazine(92-54-6) 1H NMR spectrum - ChemicalBook.

- 2-Phenylpiperazine(5271-26-1) 1H NMR spectrum - ChemicalBook.

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IR Absorption Table [webspectra.chem.ucla.edu]

- 18. rockymountainlabs.com [rockymountainlabs.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 30. jafconsulting.com [jafconsulting.com]

A Researcher's Guide to the Commercial Sourcing of (S)-2-(4-Fluoro-2-methylphenyl)piperazine for Drug Discovery

Introduction: The Strategic Importance of (S)-2-(4-Fluoro-2-methylphenyl)piperazine in Modern Medicinal Chemistry

This compound is a chiral piperazine derivative that has garnered significant interest within the pharmaceutical and life sciences sectors. Its value lies in its role as a key chiral building block for the synthesis of complex, biologically active molecules. The piperazine moiety is a privileged scaffold in drug design, frequently incorporated to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[1][2] The specific stereochemistry and substitution pattern of this compound make it a critical intermediate in the development of targeted therapeutics.

A notable application of this compound is in the synthesis of Vestipitant, a potent and selective NK1 receptor antagonist.[3][4] The discovery and development of such agents underscore the necessity for reliable commercial sources of high-purity chiral intermediates. This guide provides an in-depth overview of the commercial availability, supplier landscape, and critical quality considerations for researchers and drug development professionals looking to procure this compound.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of suppliers, primarily catering to the research and development (R&D) and preclinical manufacturing scales. The supplier landscape can be broadly categorized into three tiers:

-

Global Chemical Catalogs: Large, multinational suppliers such as Sigma-Aldrich (Merck) often list a wide array of building blocks, including substituted piperazines. These suppliers are typically well-suited for sourcing small quantities (milligrams to grams) required for initial screening and lead optimization studies.

-

Specialty and Niche Chemical Providers: Companies like Cayman Chemical, Matrix Scientific, and Apollo Scientific specialize in providing complex organic molecules, including chiral compounds for pharmaceutical research. They may offer various salt forms and provide more detailed analytical data.

-

Chemical Sourcing Platforms and Manufacturers: Online marketplaces like ChemicalBook and Echemi aggregate listings from numerous, often international, manufacturers and traders. These platforms can be valuable for identifying a broader range of potential suppliers and for sourcing larger, semi-bulk quantities.

The following table summarizes a selection of commercial suppliers for this compound and related derivatives, providing a snapshot of the available forms.

| Supplier | Product Name/Variant | CAS Number | Notes |

| Echemi | (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride | 1445440-34-3 | Offered as the dihydrochloride salt.[5] |

| Matrix Scientific | (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one | 1153574-57-2 | A related chiral piperazinone derivative.[6] |

| Sigma-Aldrich | 2-(4-trifluoromethylphenyl)piperazine | Not specified | A structurally similar analog.[7] |

| Cayman Chemical | 4-fluoro MBZP (hydrochloride) | 144734-44-1 | An analytical reference standard of a related piperazine.[8][9] |

Note: The availability and catalog listings from suppliers can change. Researchers should always verify the current status directly with the supplier.

Technical Specifications and Quality Control: A Self-Validating System

For any drug discovery program, the quality and purity of starting materials are paramount. The procurement process for a key intermediate like this compound must be treated as a self-validating system. This means not only relying on the supplier's documentation but also having a clear understanding of the required specifications and, where necessary, performing in-house verification.

Key Quality Documents

-

Certificate of Analysis (CoA): This is the most critical document. A comprehensive CoA should include:

-

Identity Confirmation: Data from techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage area. For chiral molecules, chiral HPLC is essential to determine enantiomeric excess (e.e.).

-

Appearance: A description of the physical state (e.g., solid, powder) and color.

-

Solvent Residue: Information on residual solvents from the synthesis and purification process.

-

-

Safety Data Sheet (SDS): This document provides essential information on handling, storage, personal protective equipment (PPE), and potential hazards.[10][11] It is imperative to review the SDS before handling the compound.

Choosing the Right Form: Free Base vs. Salt

This compound may be supplied as a free base or, more commonly, as a salt, such as a dihydrochloride salt.[5] The choice depends on the subsequent synthetic steps:

-

Free Base: Often preferred for reactions where the piperazine nitrogens need to be nucleophilic. However, free bases can be less stable and may have lower melting points.

-

Salt Form (e.g., Dihydrochloride): Salts are typically more stable, crystalline, and easier to handle. The piperazine must be liberated to its free base form before use in many reactions, usually by treatment with an appropriate base.

Workflow for Procurement and Verification

The process of sourcing and qualifying a critical chemical intermediate involves several logical steps, from initial supplier identification to final release for use in synthesis.

Caption: Workflow for sourcing and qualifying a key chemical intermediate.

The Central Role in Drug Discovery Synthesis

The strategic importance of this compound is best understood by examining its application in the synthesis of complex drug candidates. Chiral piperazines are foundational elements that allow medicinal chemists to explore chemical space with high precision.[12][13]

Caption: Logical relationship from chiral building block to therapeutic agent.

The introduction of the fluorinated methylphenyl group at a specific stereocenter allows for fine-tuning of interactions with biological targets, potentially improving potency and selectivity while favorably modifying ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The development of practical and scalable synthetic routes to such orthogonally protected, enantiomerically pure piperazines is an active area of research, highlighting their value in the pharmaceutical industry.[14]

Conclusion

This compound is a high-value chemical intermediate with established importance in the synthesis of advanced drug candidates. While it is commercially available from a variety of suppliers, researchers and drug development professionals must adopt a rigorous approach to sourcing and quality control. By carefully selecting suppliers, scrutinizing analytical documentation, and implementing a self-validating verification process, scientific teams can ensure the integrity of their starting materials. This diligence is fundamental to the successful progression of drug discovery programs that rely on such sophisticated and strategically important chiral building blocks.

References

- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. Benchchem.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

- Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed.

- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.

- (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride for Sale. Echemi.

- 2-(4-trifluoromethylphenyl)piperazine AldrichCPR. Sigma-Aldrich.

- 4-fluoro MBZP (CAS 144734-44-1). Cayman Chemical.

- 4-fluoro MBZP (hydrochloride). Cayman Chemical.

- 2-(4-trifluoromethylphenyl)piperazine AldrichCPR. Sigma-Aldrich.

- (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.

- SAFETY D

- 1-[4-Fluoro-2-(methylsulphonyl)phenyl]piperazine. Apollo Scientific.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. 1153574-57-2 Cas No. | (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one | Matrix Scientific [matrixscientific.com]

- 7. 2-(4-trifluoromethylphenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to GSK1016790A: Properties, Handling, and Experimental Applications

Senior Application Scientist Note: This guide addresses the properties and handling of the potent Transient Receptor Potential Vanilloid 4 (TRPV4) agonist, GSK1016790A. Initial searches for CAS number 746596-00-9, as provided in the query, yield conflicting and sparse data, often pointing to a different chemical entity. The vast body of scientific literature and supplier information relevant to a research and drug development context is associated with GSK1016790A , which has the CAS number 942206-85-1 . It is highly probable that this is the compound of interest. This guide has been structured to provide a comprehensive technical overview of GSK1016790A for researchers, scientists, and drug development professionals.

GSK1016790A is a potent and selective synthetic agonist for the TRPV4 ion channel.[1] Its chemical name is N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide.[2] This cell-permeable piperazine amide derivative is a critical tool for investigating the physiological and pathophysiological roles of TRPV4 channels.[3]

Table 1: Physicochemical Properties of GSK1016790A

| Property | Value | Source(s) |

| CAS Number | 942206-85-1 | [2][3][4] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [2][4][5] |

| Molecular Weight | 655.61 g/mol | [2][3] |

| Appearance | Crystalline solid; white powder | [3][5] |

| Purity | ≥97-98% (by HPLC) | [2][3][5] |

| UV/Vis Maximum | λmax: 223, 231, 286 nm | [4][5] |

| Storage Temperature | -20°C | [2][3][5] |

| Stability | ≥4 years at -20°C | [5] |

Solubility Profile

The solubility of GSK1016790A is a critical factor in the design of in vitro and in vivo experiments. It is readily soluble in organic solvents but has limited solubility in aqueous solutions.[5]

Table 2: Solubility Data for GSK1016790A

| Solvent | Approximate Solubility | Source(s) |

| DMSO | ~15-50 mg/mL | [3][4][5] |

| Dimethylformamide (DMF) | ~15 mg/mL | [4][5] |

| Ethanol | ~10 mg/mL | [4][5] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4][5] |

Expert Insight: For most cell-based assays, a concentrated stock solution in DMSO is prepared first. This stock is then diluted to the final working concentration in the aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Aqueous solutions of GSK1016790A are not recommended for storage beyond one day due to its limited stability in these media.[5]